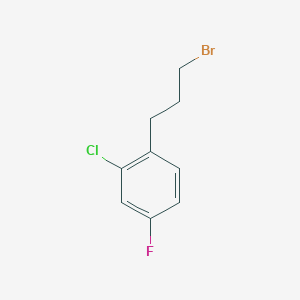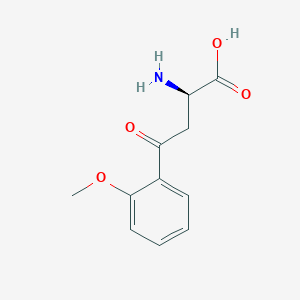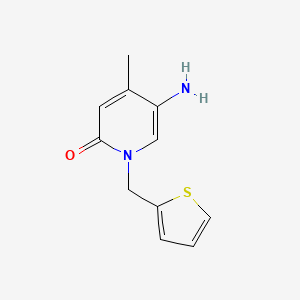
5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that contains a pyridine ring substituted with an amino group, a methyl group, and a thiophen-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Methylation: The methyl group is typically introduced through alkylation reactions using methylating agents.
Attachment of the Thiophen-2-ylmethyl Group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, using thiophen-2-ylmethyl boronic acid and a suitable halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can yield various substituted pyridine derivatives.
科学的研究の応用
5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the thiophen-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
5-Amino-4-methyl-1-(phenylmethyl)pyridin-2(1h)-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
5-Amino-4-methyl-1-(furan-2-ylmethyl)pyridin-2(1h)-one: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
Uniqueness
The presence of the thiophen-2-ylmethyl group in 5-Amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
特性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
5-amino-4-methyl-1-(thiophen-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-8-5-11(14)13(7-10(8)12)6-9-3-2-4-15-9/h2-5,7H,6,12H2,1H3 |
InChIキー |
IQZOXVATXUCUCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C=C1N)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


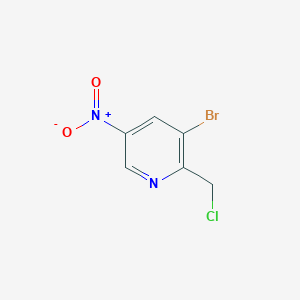
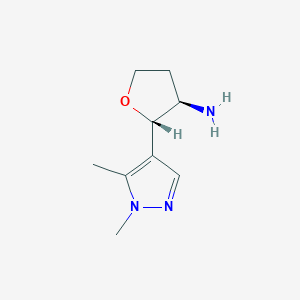
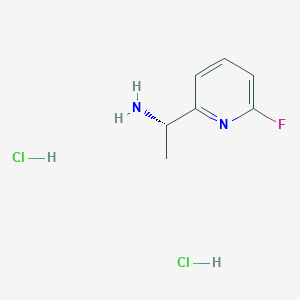
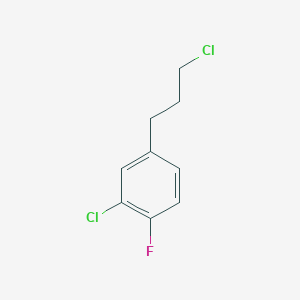
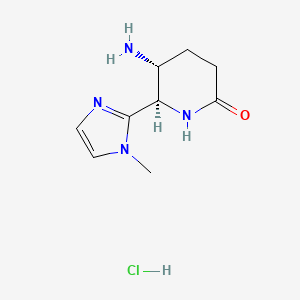

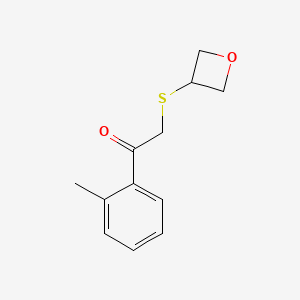
![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)
![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)
![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)

